molecular formula C19H23NO4·HCl B192397 Sinomenine hydrochloride CAS No. 6080-33-7

Sinomenine hydrochloride

Cat. No. B192397
CAS RN: 6080-33-7
M. Wt: 365.8 g/mol
InChI Key: YMEVIMJAUHZFMW-VUIDNZEBSA-N
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Description

Synthesis Analysis

Sinomenine is a tetracyclic alkaloid that is extracted from the traditional Chinese medicine sinomenium acutum . Extensive research on its structural modifications has been carried out in recent decades. The reaction sites can be classified into four categories based on functional groups—aromatic ring (A-ring), benzylic position (B-ring), enone (C-ring) and trialkylamine (D-ring) .


Molecular Structure Analysis

Sinomenine is a tetracyclic alkaloid that is extracted from the traditional Chinese medicine sinomenium acutum . It has been reported to possess low cytotoxicity and a variety of biological activities .


Chemical Reactions Analysis

Sinomenine is a tetracyclic alkaloid that is extracted from the traditional Chinese medicine sinomenium acutum . The reaction sites can be classified into four categories based on functional groups—aromatic ring (A-ring), benzylic position (B-ring), enone (C-ring) and trialkylamine (D-ring) .


Physical And Chemical Properties Analysis

Sinomenine has a molecular formula of C19H23NO4 and a molar mass of 329.39 g/mol . It has a density of 1.2012 (rough estimate), a melting point of 180°C (dec.) (lit.), a boiling point of 466.98°C (rough estimate), a flashing point of 264.442°C, and a vapor pressure of 0mmHg at 25°C .

Scientific Research Applications

  • Cancer Treatment and Metastasis Inhibition : Sinomenine hydrochloride has been shown to suppress mammary tumor growth and metastasis by inducing vascular normalization, enhancing tumor perfusion, and improving tumor immunity in breast cancer models (Zhang et al., 2015). It also sensitizes cervical cancer cells to ionizing radiation, impairing DNA damage response (Zhang et al., 2018).

  • Pain Management : Sinomenine has demonstrated effectiveness in managing pain through mechanisms involving μ-opioid receptors, as shown by its effects on formalin-induced nociceptive behavior in mice (Komatsu et al., 2019).

  • Anti-Inflammatory Applications : The compound has been effective in anti-inflammatory treatment, particularly in transdermal delivery systems for conditions like rheumatoid arthritis (Yan et al., 2016). It also demonstrates anti-inflammatory activities in rheumatoid arthritis through the suppression of TNF-α-activated fibroblast-like synoviocytes (Chen et al., 2011).

  • Enhanced Drug Delivery Systems : Studies have shown that using ethosomes and electroporation can enhance the transdermal delivery of sinomenine hydrochloride, providing potential for more effective therapeutic applications (Yan et al., 2016); (Feng et al., 2017).

  • Cardiovascular and Kidney Diseases : Its application in treating cardiovascular and kidney diseases has been noted, particularly in studies involving podocytes and angiotensin II-induced autophagy (Wang et al., 2016).

  • Adverse Effects : While sinomenine hydrochloride has therapeutic potential, it is important to note its potential side effects, such as agranulocytosis, which necessitates careful monitoring during treatment (Chen et al., 2017).

Safety And Hazards

Sinomenine hydrochloride is toxic and causes skin irritation and serious eye irritation. It is suspected of causing cancer and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4.ClH/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19;/h4-5,9,12-13,22H,6-8,10H2,1-3H3;1H/t12-,13+,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEVIMJAUHZFMW-VUIDNZEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

115-53-7 (Parent)
Record name Cucoline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006080337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sinomenine hydrochloride

CAS RN

6080-33-7
Record name Sinomenine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6080-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cucoline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006080337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sinomenine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76021
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Record name Sinomenine Hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Record name SINOMENINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,130
Citations
Y Jiang, M Gao, W Wang, Y Lang, Z Tong… - International Journal of …, 2015 - mdpi.com
… Sinomenine (SIN) is a natural alkaloid extracted from Chinese medicinal plant Sinomenium acutum, and its hydrochloride salt (Sinomenine hydrochloride, SIN-HCl) is widely used to …
Number of citations: 51 www.mdpi.com
R Liu, D Che, T Zhao, P Pundir, J Cao, Y Lv… - Biochemical …, 2017 - Elsevier
… We sought to better understand anaphylactic reaction induced by sinomenine hydrochloride (SH). MRGPRX2-related pseudo-allergic reactions induced by SH were investigated using …
Number of citations: 54 www.sciencedirect.com
J Song, H Bi, X Xie, J Guo, X Wang, D Liu - International …, 2013 - Elsevier
… The aim of the present study was to develop and optimize sinomenine hydrochloride (SIN) … Chemically, sinomenine hydrochloride is 7, 8-didehy-dro-4-hydroxy-3, 7-dimethoxy-17-methyl…
Number of citations: 73 www.sciencedirect.com
Y Lin, O Yi, M Hu, S Hu, Z Su, J Liao, W Wang… - Journal of Controlled …, 2022 - Elsevier
Sinomenine is a bioactive alkaloid isolated from the Chinese medicinal plant of Sinomenium acutum (Thunb.) Rehd.et Wils. Currently, sinomenine hydrochloride (SIN) preparations, …
Number of citations: 13 www.sciencedirect.com
Z Huang, X Mao, J Chen, J He, S Shi, M Gui, H Gao… - Medicine, 2022 - ncbi.nlm.nih.gov
… to assess the efficacy and safety of sinomenine hydrochloride injection in the treatment of KOA. … This systematic review evaluates the efficacy and safety of sinomenine hydrochloride …
Number of citations: 4 www.ncbi.nlm.nih.gov
X Li, P Li, C Liu, Y Ren, X Tang, K Wang, J He - Oncotarget, 2017 - ncbi.nlm.nih.gov
Sinomenine hydrochloride (SH) has been investigated for its anti-tumor growth effect. We have previously reported that SH inhibited breast cancer cell proliferation via MAPKs signaling. …
Number of citations: 48 www.ncbi.nlm.nih.gov
Q Shen, X Zhang, J Qi, G Shu, Y Du, X Ying - International Journal of …, 2020 - Elsevier
… In this study, a novel thermosensitive liposome loaded with sinomenine hydrochloride (SIN-TSL) was developed by a pH gradient method. The SIN-TSL had a mean particle size of …
Number of citations: 41 www.sciencedirect.com
XL Lu, J Zeng, YL Chen, PM He… - International …, 2013 - spandidos-publications.com
… Sinomenine hydrochloride (SH), a hydrochloride chemical form of sinomenine (Fig. 1A), has been successfully used in clinical practice in China for treating rheumatism and neuralgia …
Number of citations: 64 www.spandidos-publications.com
X Li, X Li, Y Zhou, Y Liu, M Guo, Q Zhu, Y Xie… - Journal of …, 2010 - Elsevier
The purpose of this work was to investigate feasibility of a promising topical drug delivery system (TDDS) for sinomenine hydrochloride (SMH), extracted from the Chinese medicinal …
Number of citations: 36 www.sciencedirect.com
Y Liu, Y Sun, Y Zhou, X Tang, K Wang, Y Ren… - International …, 2020 - Elsevier
… Numerous studies have demonstrated that Sinomenine hydrochloride (SH) has potent anti-inflammatory and immunoregulatory properties. However, the efficacy and the underlying …
Number of citations: 28 www.sciencedirect.com

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